molecular formula C10H13NO2S B2553576 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid CAS No. 1613051-27-6

3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid

Cat. No.: B2553576
CAS No.: 1613051-27-6
M. Wt: 211.28
InChI Key: IPKFRAJDXFKWQW-SNAWJCMRSA-N
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Description

3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is an organic compound featuring a thiazole ring substituted with a tert-butyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of a base such as sodium carbonate and solvents like dioxane/water mixtures under controlled temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid can undergo various chemical reactions including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is unique due to the presence of the tert-butyl group, which enhances its steric properties and stability. The propenoic acid moiety adds to its versatility in chemical reactions and potential biological activities.

Properties

IUPAC Name

(E)-3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-10(2,3)9-11-6-7(14-9)4-5-8(12)13/h4-6H,1-3H3,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFRAJDXFKWQW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NC=C(S1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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